

Synthesis of L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Lysine-13C dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Lysine-¹³C₆ dihydrochloride, a stable isotope-labeled amino acid crucial for a variety of research and development applications, particularly in quantitative proteomics and metabolic studies. This document details a proposed synthetic pathway, experimental considerations, and methods for purification and characterization, addressing the core requirements of scientific and drug development professionals.

Introduction

L-Lysine-¹³C₆ dihydrochloride is an isotopologue of the essential amino acid L-lysine where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule readily distinguishable from its natural counterpart by mass spectrometry, making it an invaluable tool for "heavy" amino acid labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. The dihydrochloride salt form enhances the stability and solubility of the compound. Given the absence of a publicly available, detailed step-by-step synthesis protocol, this guide proposes a viable enantioselective synthetic route based on established methodologies for synthesizing isotopically labeled amino acids.

Proposed Synthesis Pathway

The proposed synthesis of L-Lysine-¹³C₆ dihydrochloride is a multi-step process commencing with a commercially available, fully ¹³C-labeled starting material. An enantioselective approach



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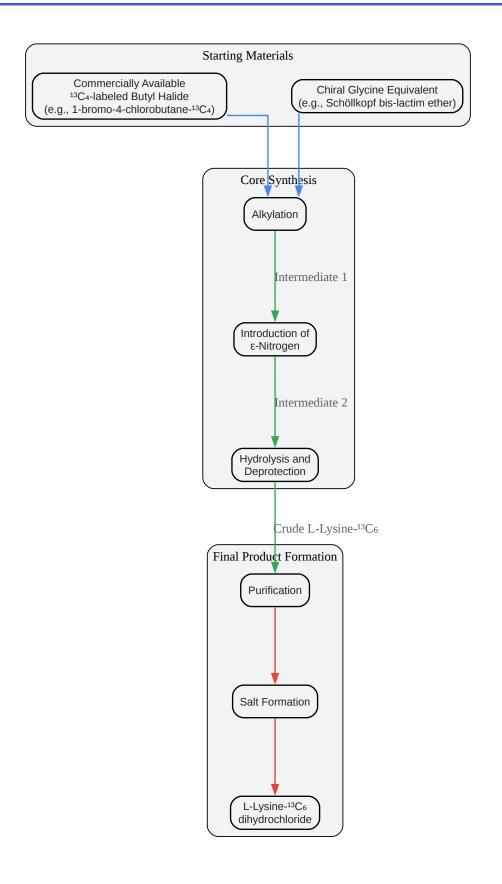
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is crucial to obtain the biologically active L-isomer. The following pathway is adapted from the general methodology for synthesizing specifically labeled L-lysine isotopomers.

Core Strategy: The synthesis hinges on the alkylation of a chiral glycine enolate equivalent with a 13 C-labeled four-carbon electrophile, followed by functional group manipulations to introduce the ϵ -amino group and subsequent deprotection to yield the final product.

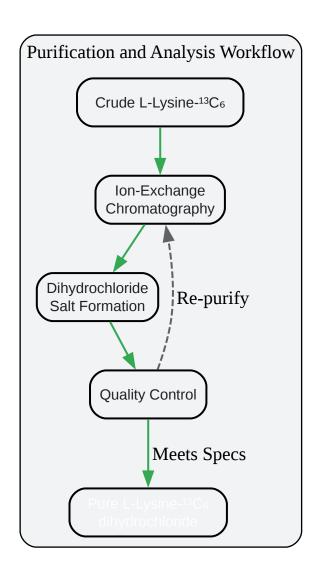
A plausible logical workflow for the synthesis is outlined below:











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Phone: (601) 213-4426

Email: info@benchchem.com